Serylglutaminylasparaginyltyrosylprolylisoleucylvaline
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Overview
Description
Serylglutaminylasparaginyltyrosylprolylisoleucylvaline is a complex peptide composed of the amino acids serine, glutamine, asparagine, tyrosine, proline, isoleucine, and valine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Serylglutaminylasparaginyltyrosylprolylisoleucylvaline typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using activating agents like HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using reagents like TFA.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers.
Industrial Production Methods
Industrial production of peptides like this compound can be achieved through large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system, such as E. coli, which then produces the peptide.
Chemical Reactions Analysis
Types of Reactions
Serylglutaminylasparaginyltyrosylprolylisoleucylvaline can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the tyrosine residue, leading to the formation of dityrosine.
Reduction: Reduction reactions can affect disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like DTT or TCEP.
Substitution: Specific reagents depending on the target residue, such as iodoacetamide for cysteine modification.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to dityrosine, while reduction can break disulfide bonds, resulting in a linear peptide.
Scientific Research Applications
Serylglutaminylasparaginyltyrosylprolylisoleucylvaline has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of peptide-based materials and biocatalysts.
Mechanism of Action
The mechanism of action of Serylglutaminylasparaginyltyrosylprolylisoleucylvaline involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
Serylglutaminylasparaginyltyrosylprolylisoleucylvaline: shares similarities with other bioactive peptides like insulin, glucagon, and oxytocin.
Insulin: A peptide hormone involved in glucose metabolism.
Glucagon: A peptide hormone that raises blood glucose levels.
Oxytocin: A peptide hormone involved in social bonding and reproduction.
Uniqueness
What sets this compound apart is its unique sequence and potential for diverse applications in various scientific fields. Its specific amino acid composition allows for unique interactions with molecular targets, making it a valuable tool for research and development.
Properties
IUPAC Name |
2-[[2-[[1-[2-[[4-amino-2-[[5-amino-2-[(2-amino-3-hydroxypropanoyl)amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H57N9O12/c1-5-19(4)30(35(55)44-29(18(2)3)37(57)58)45-34(54)26-7-6-14-46(26)36(56)25(15-20-8-10-21(48)11-9-20)43-33(53)24(16-28(40)50)42-32(52)23(12-13-27(39)49)41-31(51)22(38)17-47/h8-11,18-19,22-26,29-30,47-48H,5-7,12-17,38H2,1-4H3,(H2,39,49)(H2,40,50)(H,41,51)(H,42,52)(H,43,53)(H,44,55)(H,45,54)(H,57,58) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMQYBJNICRKTBW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)O)NC(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CO)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H57N9O12 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90595930 |
Source
|
Record name | Serylglutaminylasparaginyltyrosylprolylisoleucylvaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90595930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
819.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118071-31-1 |
Source
|
Record name | Serylglutaminylasparaginyltyrosylprolylisoleucylvaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90595930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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